molecular formula C17H17N3OS B14132217 4-(2,6-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 914206-56-7

4-(2,6-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14132217
CAS No.: 914206-56-7
M. Wt: 311.4 g/mol
InChI Key: QNNRBYJWHIUVNH-UHFFFAOYSA-N
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Description

4-(2,6-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of 4-(2,6-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.

    Substitution Reactions: The 2,6-dimethylphenyl group can be introduced through electrophilic aromatic substitution reactions, while the phenoxymethyl group can be added via nucleophilic substitution reactions.

    Thiol Group Introduction: The thiol group is typically introduced by reacting the triazole intermediate with thiolating agents such as thiourea or hydrogen sulfide.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

4-(2,6-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Cyclization: The triazole ring can participate in cyclization reactions to form fused ring systems, which can be useful in drug design.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized triazole derivatives with potential biological activities.

Scientific Research Applications

4-(2,6-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development and biological studies.

    Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The phenoxymethyl and 2,6-dimethylphenyl groups contribute to the compound’s binding affinity and specificity. The thiol group can form covalent bonds with target proteins, leading to irreversible inhibition or modification of their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

4-(2,6-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring, but different substituents.

    Voriconazole: Another antifungal agent with a triazole ring and distinct substituents.

    1,2,4-Triazole-3-thiol: A simpler triazole derivative with a thiol group but lacking the phenoxymethyl and 2,6-dimethylphenyl groups.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and potential applications. Its combination of a triazole ring, phenoxymethyl group, and 2,6-dimethylphenyl group makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

914206-56-7

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

4-(2,6-dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N3OS/c1-12-7-6-8-13(2)16(12)20-15(18-19-17(20)22)11-21-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

QNNRBYJWHIUVNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NNC2=S)COC3=CC=CC=C3

Origin of Product

United States

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